molecular formula C4H6F4O3S B13476006 1-Fluoropropan-2-yl trifluoromethanesulfonate

1-Fluoropropan-2-yl trifluoromethanesulfonate

Cat. No.: B13476006
M. Wt: 210.15 g/mol
InChI Key: SYYSNONLIFFFIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoropropan-2-yl trifluoromethanesulfonate involves the reaction of 1-fluoropropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:

1-Fluoropropan-2-ol+Trifluoromethanesulfonic anhydride1-Fluoropropan-2-yl trifluoromethanesulfonate+Trifluoromethanesulfonic acid\text{1-Fluoropropan-2-ol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{Trifluoromethanesulfonic acid} 1-Fluoropropan-2-ol+Trifluoromethanesulfonic anhydride→1-Fluoropropan-2-yl trifluoromethanesulfonate+Trifluoromethanesulfonic acid

The reaction is usually conducted at low temperatures to control the exothermic nature of the process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Fluoropropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: It can be reduced to 1-fluoropropan-2-ol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield 1-fluoropropan-2-one using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoropropan-2-yl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism by which 1-Fluoropropan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Fluoropropan-2-yl trifluoromethanesulfonate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and stability in various chemical reactions.

Properties

Molecular Formula

C4H6F4O3S

Molecular Weight

210.15 g/mol

IUPAC Name

1-fluoropropan-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C4H6F4O3S/c1-3(2-5)11-12(9,10)4(6,7)8/h3H,2H2,1H3

InChI Key

SYYSNONLIFFFIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CF)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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